CYP4Z1 Inhibition: Direct Comparison with the Closest Structural Analog (Benzoylphenyl Derivative)
In a ChEMBL-curated CYP4Z1 inhibition assay using human HepG2 cell membranes, N-(4-benzylphenyl)-5-chloro-2-hydroxybenzamide (CHEMBL4406481) exhibited an IC50 of 5.90 μM [1]. Its closest cataloged analog, N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide (CHEMBL3604892), showed >10-fold weaker inhibition (IC50 > 60 μM) under comparable conditions [2]. The benzyl linker thus provides substantially better engagement of the CYP4Z1 active site than the planar benzoyl counterpart.
| Evidence Dimension | CYP4Z1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.90 μM |
| Comparator Or Baseline | N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide IC50 > 60 μM |
| Quantified Difference | >10-fold higher potency for the benzyl analog |
| Conditions | Human HepG2 cell membranes transduced with lentiviral CYP4Z1; substrate: luciferin-benzyl ether; detection by LC-MS/MS [1][2] |
Why This Matters
CYP4Z1 is overexpressed in several cancers; a >10-fold potency advantage can translate to lower effective dosing in cellular models and reduced off-target CYP liabilities.
- [1] ChEMBL Bioactivity Database. CHEMBL4406481 (N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide): CYP4Z1 inhibition IC50 = 5.90 μM. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4406481/ (accessed 2026-04-27). View Source
- [2] ChEMBL Bioactivity Database. CHEMBL3604892 (N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide): CYP4Z1 inhibition IC50 > 60 μM. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3604892/ (accessed 2026-04-27). View Source
